11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a fused ring system incorporating a furan and a chromenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure of the compound. The synthesis may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Functional Group Transformations: Introduction of the tert-butyl group and other functional groups through various organic transformations.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anti-cancer agents.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetra-tert-butylethylene:
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Another compound with multiple tert-butyl groups and a quinone core.
Uniqueness
11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is unique due to its fused ring system and the presence of both furan and chromenone moieties. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C20H22O3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
16-tert-butyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-11-22-17-10-18-14(9-15(16)17)12-7-5-4-6-8-13(12)19(21)23-18/h9-11H,4-8H2,1-3H3 |
InChI Key |
HAWMIABONXAMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCCCC4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.